
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, commonly known as FAL-1, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FAL-1 is a quinoline-based derivative that exhibits promising anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Antitumor Potential : Quinolinyl acrylate derivatives, including compounds structurally similar to (E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one, have shown potential as antitumor agents. They have been evaluated against human prostate cancer cells in both in vitro and in vivo settings, demonstrating inhibitory effects on cancer cell viability, adhesion, migration, invasion, neoangiogenesis, clonogenic activity, and MMP-9 activity (Rodrigues et al., 2012).
Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives of quinolinones for varied applications. For instance, treatments involving derivatives of E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin- 2(1H)-one have led to the formation of new quinolinones with different heterocyclic substituents (Abass et al., 2013).
Influenza A Endonuclease Inhibitors : Certain 3-hydroxyquinolin-2(1H)-ones derivatives, including those with structural similarities to the compound , have been synthesized and evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Some of these derivatives have shown potent inhibitory properties (Sagong et al., 2013).
Antimicrobial Applications : Studies have indicated that chalcone derivatives related to (E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one possess antimicrobial properties. These compounds have been tested against various microorganisms and have shown inhibitory effects on bacterial growth (Manivannan, 2020).
Anticancer Activity : Pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using similar compounds, have demonstrated anticancer activity. Their efficacy has been evaluated in liver cancer cell lines, highlighting their potential as therapeutic agents (Ouf et al., 2014).
Corrosion Inhibition : Chalcone derivatives, structurally related to the compound , have been studied for their corrosion inhibition behavior on mild steel in hydrochloric acid solution. These studies provide insights into their potential industrial applications (Lgaz et al., 2017).
properties
IUPAC Name |
3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO2/c1-16-11-13-21-19(15-16)23(18-8-3-2-4-9-18)24(25(29)27-21)22(28)14-12-17-7-5-6-10-20(17)26/h2-15H,1H3,(H,27,29)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMWYRDKYGNQV-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(2-fluorophenyl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

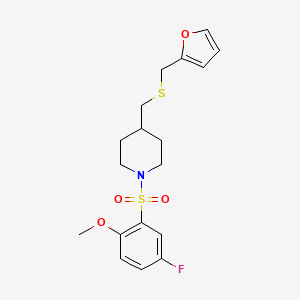
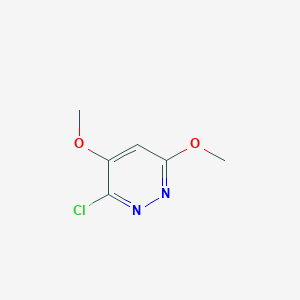


![Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2426785.png)
![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)
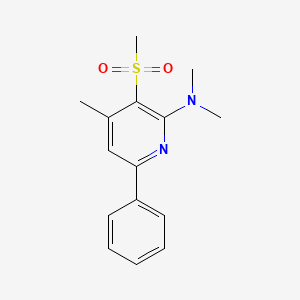
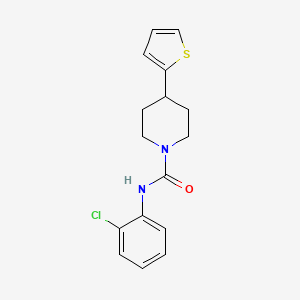
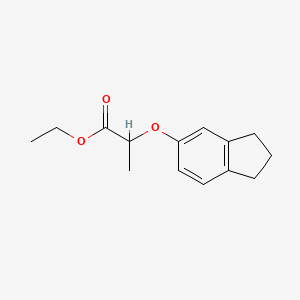
![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)
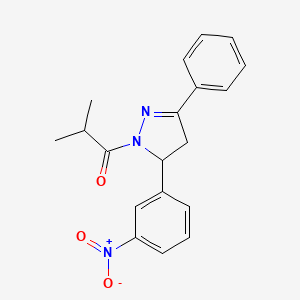

![2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2426802.png)
